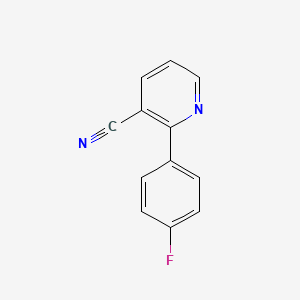

2-(4-Fluorophenyl)nicotinonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluorophenyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7FN2/c13-11-5-3-9(4-6-11)12-10(8-14)2-1-7-15-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVSASMGJOORCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=CC=C(C=C2)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673338 | |

| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214335-17-7 | |

| Record name | 2-(4-Fluorophenyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673338 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(4-Fluorophenyl)nicotinonitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(4-Fluorophenyl)nicotinonitrile, a key intermediate in the development of various therapeutic agents. This document details a plausible and robust synthetic pathway, outlines the necessary experimental protocols, and presents a thorough characterization profile based on spectroscopic and analytical data derived from analogous compounds.

Introduction

Nicotinonitrile derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a fluorophenyl group at the 2-position of the pyridine ring can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the efficient synthesis and detailed characterization of 2-(4-Fluorophenyl)nicotinonitrile, providing a foundational resource for researchers engaged in the discovery and development of novel pharmaceuticals.

Synthesis of 2-(4-Fluorophenyl)nicotinonitrile

The synthesis of 2-(4-Fluorophenyl)nicotinonitrile can be effectively achieved via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura or Negishi coupling. These methods are widely recognized for their high efficiency, functional group tolerance, and mild reaction conditions. A representative and reliable approach is the Suzuki-Miyaura coupling of a 2-halonicotinonitrile with (4-fluorophenyl)boronic acid.

A plausible synthetic route involves the reaction of 2-chloronicotinonitrile with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst, a suitable base, and an appropriate solvent system.

Reaction Scheme:

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the synthesis of 2-(4-Fluorophenyl)nicotinonitrile. Optimization of reaction conditions may be required for optimal yield and purity.

Materials:

-

2-Chloronicotinonitrile

-

(4-Fluorophenyl)boronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a dried Schlenk flask, add 2-chloronicotinonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Under the inert atmosphere, add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v) to the flask.

-

Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-(4-Fluorophenyl)nicotinonitrile as a solid.

Characterization of 2-(4-Fluorophenyl)nicotinonitrile

The structural confirmation of the synthesized 2-(4-Fluorophenyl)nicotinonitrile is achieved through a combination of spectroscopic and analytical techniques. The following data is predicted based on the analysis of structurally related compounds.

Physical Properties (Predicted)

| Property | Predicted Value |

| Molecular Formula | C₁₂H₇FN₂ |

| Molecular Weight | 202.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |

Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~8.80 | dd | 4.8, 1.6 | H6 |

| ~8.20 | dd | 7.8, 1.6 | H4 |

| ~8.10 - 8.00 | m | - | H2', H6' |

| ~7.50 | dd | 7.8, 4.8 | H5 |

| ~7.25 - 7.15 | m | - | H3', H5' |

Table 2: Predicted ¹³C NMR Spectroscopic Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~164.0 (d, J ≈ 250 Hz) | C4' |

| ~157.0 | C2 |

| ~152.0 | C6 |

| ~140.0 | C4 |

| ~134.5 (d, J ≈ 3 Hz) | C1' |

| ~130.0 (d, J ≈ 8 Hz) | C2', C6' |

| ~124.0 | C5 |

| ~117.0 | CN |

| ~116.0 (d, J ≈ 22 Hz) | C3', C5' |

| ~115.0 | C3 |

Table 3: Predicted IR and Mass Spectrometry Data

| Spectroscopic Technique | Predicted Characteristics |

| IR Spectroscopy (cm⁻¹) | ~2230-2220 (C≡N stretch), ~1600, 1580, 1500 (Aromatic C=C stretch), ~1230 (C-F stretch) |

| Mass Spectrometry (EI) | m/z (%): 202 (M⁺, 100), 175, 148, 127, 95 |

Experimental and Analytical Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of 2-(4-Fluorophenyl)nicotinonitrile.

Conclusion

This technical guide provides a comprehensive overview of a reliable synthetic method and the expected analytical characterization for 2-(4-Fluorophenyl)nicotinonitrile. The detailed experimental protocol for the Suzuki-Miyaura coupling offers a practical approach for its preparation. The tabulated spectroscopic data, derived from analogous structures, serves as a valuable reference for the structural elucidation of the target compound. This information is intended to facilitate the work of researchers and professionals in the field of drug discovery and development by providing a solid foundation for the synthesis and characterization of this important chemical entity.

2-(4-Fluorophenyl)nicotinonitrile CAS number and molecular structure

Disclaimer: Publicly available scientific literature and chemical databases do not contain a specific CAS number or detailed experimental data for 2-(4-Fluorophenyl)nicotinonitrile. Therefore, this guide provides information on its molecular structure, a proposed synthetic pathway based on established chemical principles for analogous compounds, and representative data expected for a molecule of this class. The experimental protocols are generalized and would require optimization for this specific synthesis.

Molecular Structure and Identification

2-(4-Fluorophenyl)nicotinonitrile is a heterocyclic aromatic compound. Its structure consists of a pyridine ring substituted with a cyano group at the 3-position and a 4-fluorophenyl group at the 2-position.

Molecular Formula: C₁₂H₇FN₂

Molecular Weight: 198.20 g/mol

Structure:

Proposed Synthesis: Suzuki-Miyaura Cross-Coupling

A common and effective method for the synthesis of 2-arylnicotinonitriles is the Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an organoboron compound. For the synthesis of 2-(4-Fluorophenyl)nicotinonitrile, a plausible route involves the coupling of a suitable 2-halonicotinonitrile with 4-fluorophenylboronic acid.

General Experimental Protocol

Reaction: Suzuki-Miyaura coupling of 2-chloronicotinonitrile with 4-fluorophenylboronic acid.

Materials:

-

2-Chloronicotinonitrile

-

4-Fluorophenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃)

-

Solvent (e.g., Dioxane, Toluene, or a mixture of DME and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add 2-chloronicotinonitrile (1.0 equivalent), 4-fluorophenylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Evacuate the flask and backfill with an inert gas. Repeat this process three times.

-

Add the degassed solvent to the flask via syringe.

-

Heat the reaction mixture to a temperature between 80-110 °C with stirring.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-(4-Fluorophenyl)nicotinonitrile.

Data Presentation

As no specific experimental data for 2-(4-Fluorophenyl)nicotinonitrile is available, the following table summarizes the types of quantitative data that would be determined for its characterization, with representative values for analogous compounds.

| Property | Expected Value/Technique |

| Physical Properties | |

| Melting Point (°C) | 70 - 150 (Typical for similar solids) |

| Boiling Point (°C) | > 300 (Decomposition may occur) |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, Acetone) |

| Spectroscopic Data | |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 7.0-8.5 (aromatic protons) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 110-165 (aromatic and nitrile carbons) |

| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -110 to -120 (Aryl-F) |

| IR (KBr) ν (cm⁻¹) | ~2220-2230 (C≡N stretch), ~1600 (C=C stretch), ~1220 (C-F stretch) |

| Mass Spectrometry (EI) m/z | 198 (M⁺) |

Mandatory Visualization

The following diagram illustrates the proposed synthetic workflow for 2-(4-Fluorophenyl)nicotinonitrile via a Suzuki-Miyaura cross-coupling reaction.

Caption: Proposed synthesis of 2-(4-Fluorophenyl)nicotinonitrile.

Signaling Pathways and Biological Activity

There is no information available in the public domain regarding the involvement of 2-(4-Fluorophenyl)nicotinonitrile in any specific signaling pathways or its biological activity. Nicotinonitrile derivatives, in general, have been investigated for a wide range of biological activities, including as potential antitumor and antimicrobial agents.[5] However, without experimental data, no specific claims can be made for the title compound.

References

- 1. mdpi.com [mdpi.com]

- 2. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Antiproliferative Activity of Some Newly Synthesized Substituted Pyridine Candidates Using 4-(Aaryl)-6-(naphthalen-1-yl)-2-oxo-1,2-dihydropyridine-3-carbonitrile as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

The Advent of Fluorine in Nicotinonitrile Chemistry: A Technical History

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into the nicotinonitrile scaffold has paved the way for significant advancements in medicinal chemistry and materials science. The unique physicochemical properties imparted by the fluorine atom, such as increased metabolic stability, enhanced binding affinity, and altered electronic characteristics, have made fluorinated nicotinonitriles a cornerstone for the development of novel therapeutic agents and functional materials. This technical guide delves into the discovery and historical evolution of these pivotal compounds, detailing the key synthetic methodologies and their progression over time.

Early Synthetic Strategies: Laying the Foundation

The precise moment of discovery for the first fluorinated nicotinonitrile is not pinpointed to a single publication but rather emerged from the broader development of aromatic fluorination chemistry. Two classical methods, the Balz-Schiemann reaction and the Halex process, were the foundational techniques that enabled the synthesis of these compounds.

The Balz-Schiemann Reaction: A Diazotization Approach

First reported in 1927 by German chemists Günther Balz and Günther Schiemann, the Balz-Schiemann reaction provided a reliable method for introducing fluorine into an aromatic ring.[1][2] This reaction involves the diazotization of an aromatic amine, followed by thermal decomposition of the resulting diazonium tetrafluoroborate salt to yield the corresponding aryl fluoride.[3] For the synthesis of fluorinated nicotinonitriles, this would involve starting with an aminonicotinonitrile.

The general workflow for a Balz-Schiemann reaction is as follows:

Caption: General workflow of the Balz-Schiemann reaction for fluoronicotinonitrile synthesis.

The primary advantage of the Balz-Schiemann reaction is its applicability to a wide range of aromatic amines, offering a regioselective method for fluorination. However, the often harsh conditions and the potential for explosive decomposition of the diazonium salt are notable drawbacks.[3][4]

The Halex Process: Nucleophilic Halogen Exchange

The Halex (Halogen Exchange) process represents another cornerstone in the synthesis of fluorinated aromatic compounds.[5] This method relies on the nucleophilic aromatic substitution (SNAr) of an activated aryl chloride or bromide with a fluoride salt, typically potassium fluoride (KF).[6][7][8][9] The reaction is usually carried out in a polar aprotic solvent at high temperatures. For the synthesis of fluorinated nicotinonitriles, the precursor would be a chloronicotinonitrile, which is readily accessible. The electron-withdrawing nature of the nitrile group and the pyridine ring nitrogen atom activates the ring towards nucleophilic attack, making this a feasible approach.

A generalized representation of the Halex process is depicted below:

Caption: Generalized workflow of the Halex process for fluoronicotinonitrile synthesis.

The Halex process is often favored in industrial settings due to the relatively low cost of potassium fluoride. However, the high reaction temperatures and the need for anhydrous conditions can be challenging.

Evolution of Synthetic Methodologies

While the Balz-Schiemann and Halex reactions were instrumental in the initial synthesis of fluorinated nicotinonitriles, subsequent research has focused on developing milder, more efficient, and more versatile methods.

Advancements in Fluorinating Agents

The development of new fluorinating agents has been a major driver of progress. The historical use of harsh reagents like elemental fluorine has given way to a diverse toolkit of electrophilic and nucleophilic fluorinating agents.[10] For instance, N-fluoropyridinium salts and related N-F reagents have been developed to offer greater control and safety in electrophilic fluorinations.

Modern Synthetic Approaches

More contemporary methods have emerged that offer improved yields and functional group tolerance. These include:

-

Transition-Metal-Catalyzed Fluorination: Palladium, copper, and other transition metals can catalyze the fluorination of aryl halides and pseudohalides under milder conditions than the traditional Halex process.

-

Direct C-H Fluorination: This approach, which involves the direct replacement of a C-H bond with a C-F bond, is a highly atom-economical strategy.[11] While still an active area of research, it holds great promise for the late-stage functionalization of complex molecules.

Key Experimental Protocols

To provide a practical understanding of the foundational synthetic methods, detailed protocols for the preparation of key precursors and a representative fluorinated nicotinonitrile are outlined below.

Table 1: Summary of Key Synthetic Protocols

| Target Compound | Starting Material | Key Reagents | Reaction Type | Typical Yield |

| 2-Chloronicotinonitrile | 2-Aminonicotinamide | NaNO₂, HCl, CuCl | Sandmeyer Reaction | Good |

| 2-Fluoronicotinonitrile | 2-Aminonicotinonitrile | NaNO₂, HBF₄ | Balz-Schiemann Reaction | Moderate |

| 2-Fluoronicotinonitrile | 2-Chloronicotinonitrile | KF, DMSO | Halex Process | Good to Excellent |

Protocol 1: Synthesis of 2-Chloronicotinonitrile via Sandmeyer Reaction

The Sandmeyer reaction is a reliable method for the synthesis of 2-chloronicotinonitrile, a crucial precursor for the Halex process.

Experimental Procedure:

-

Diazotization: A solution of 2-aminonicotinonitrile in aqueous hydrochloric acid is cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C. The mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

Sandmeyer Reaction: In a separate flask, a solution of copper(I) chloride in concentrated hydrochloric acid is prepared. The cold diazonium salt solution is then added slowly to the copper(I) chloride solution with vigorous stirring. Nitrogen gas evolution is observed.

-

Work-up: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 60 °C for 30 minutes to ensure complete reaction. The mixture is then cooled, and the product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Synthesis of 2-Fluoronicotinonitrile via Balz-Schiemann Reaction

Experimental Procedure:

-

Diazotization and Precipitation: 2-Aminonicotinonitrile is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) at low temperature (0-5 °C). A solution of sodium nitrite in water is added dropwise, leading to the precipitation of the 2-nicotinonitrilediazonium tetrafluoroborate salt.

-

Isolation and Decomposition: The precipitated diazonium salt is collected by filtration, washed with cold water, cold ethanol, and then ether, and dried under vacuum. The dry salt is then carefully heated in an inert solvent (e.g., toluene or xylene) until nitrogen evolution ceases.

-

Work-up: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica gel to afford 2-fluoronicotinonitrile.

Protocol 3: Synthesis of 2-Fluoronicotinonitrile via Halex Process

Experimental Procedure:

-

Reaction Setup: Anhydrous potassium fluoride and 2-chloronicotinonitrile are suspended in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) in a flask equipped with a reflux condenser and a magnetic stirrer.

-

Heating: The reaction mixture is heated to a high temperature (typically 150-200 °C) and stirred for several hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by distillation or column chromatography to yield 2-fluoronicotinonitrile.

Conclusion

The journey of fluorinated nicotinonitriles from their conceptualization, enabled by early aromatic fluorination techniques, to their current status as vital building blocks in drug discovery and materials science is a testament to the continuous evolution of synthetic organic chemistry. The foundational Balz-Schiemann and Halex reactions, despite their limitations, opened the door to this important class of compounds. Modern synthetic innovations continue to refine the accessibility and diversity of fluorinated nicotinonitriles, ensuring their continued impact on scientific advancement. For researchers in the field, a thorough understanding of this historical and technical landscape is crucial for the strategic design and synthesis of the next generation of fluorinated molecules.

References

- 1. Schiemann Reaction [drugfuture.com]

- 2. Schiemann Reaction [drugfuture.com]

- 3. byjus.com [byjus.com]

- 4. scientificupdate.com [scientificupdate.com]

- 5. Halex process - Wikipedia [en.wikipedia.org]

- 6. icheme.org [icheme.org]

- 7. chemtube3d.com [chemtube3d.com]

- 8. gchemglobal.com [gchemglobal.com]

- 9. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 10. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic and Structural Analysis of 2-Aryl-nicotinonitriles: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Characteristics of 2-(4-Fluorophenyl)nicotinonitrile

Based on its constituent functional groups—a pyridine ring, a nitrile group, and a 4-fluorophenyl substituent—the following spectral properties are anticipated for 2-(4-Fluorophenyl)nicotinonitrile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyridine ring and the 4-fluorophenyl ring. The protons on the pyridine ring will likely appear as multiplets in the aromatic region (δ 7.0-9.0 ppm). The protons on the 4-fluorophenyl ring will present as two doublets (or a more complex pattern due to fluorine coupling) in the aromatic region, characteristic of a para-substituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom. The carbon of the nitrile group (C≡N) is expected to appear in the range of δ 115-125 ppm. The carbons of the pyridine and 4-fluorophenyl rings will resonate in the aromatic region (δ 110-160 ppm). The carbon atom attached to the fluorine will show a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the stretching vibration of the nitrile group (C≡N), which typically appears as a sharp, medium-to-strong absorption band in the range of 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1400-1600 cm⁻¹ region. The C-F stretching vibration will likely be present in the fingerprint region, typically between 1000-1300 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 2-(4-Fluorophenyl)nicotinonitrile (C₁₂H₇FN₂). Fragmentation patterns would likely involve the loss of the nitrile group and fragmentation of the pyridine and fluorophenyl rings.

Spectroscopic Data of Analogous Compounds

To provide a practical reference, the following tables summarize the spectroscopic data for structurally similar nicotinonitrile derivatives.

Table 1: ¹H NMR Data of Related Nicotinonitrile Derivatives

| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |

| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide [2] | DMSO-d₆ | 2.51 (s, 3H, CH₃), 3.76 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 7.13–8.32 (m, 7H, CH-Ar), 9.60 (bs, 1H, NH), 10.10 (bs, 1H, NH) |

| 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide [2] | DMSO-d₆ | 2.43 (s, 3H, CH₃), 2.51 (s, 3H, CH₃), 6.95–7.89 (m, 8H, CH-Ar), 9.65 (bs, 1H, NH), 10.42 (bs, 1H, NH) |

Table 2: ¹³C NMR Data of a Related Nicotinonitrile Derivative

| Compound | Solvent | Chemical Shifts (δ, ppm) |

| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide [2] | DMSO-d₆ | 23.21, 56.03, 56.81, 113.11, 113.37, 113.56, 116.79, 120.36, 121.32, 121.82, 121.87, 143.12, 153.16, 153.46, 192.65 |

Table 3: IR and Mass Spectrometry Data of Related Nicotinonitrile Derivatives

| Compound | IR (KBr, ν, cm⁻¹) | Mass Spec (m/z) |

| 5-Cyano-4-(2,5-dimethoxyphenyl)-N-(4-fluorophenyl)-6-mercapto-2-methylnicotinamide [2] | 3454 (NH), 3252 (NH), 2229 (CN), 1644 (C=O) | 423 [M⁺] |

| 5-Cyano-N-(4-fluorophenyl)-2-methyl-6-thioxo-4-(p-tolyl)-1,6-dihydropyridine-3-carboxamide [2] | 3448 (NH), 3221 (NH), 2222 (CN), 1650 (C=O) | 377 [M⁺] |

| 5-Cyano-N-(4-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-4-(p-tolyl)nicotinamide [2] | 3446 (NH), 3336 (NH), 2225 (CN), 1661 (C=O), 1641 (C=O) | Not Provided |

Experimental Protocols

The following are general procedures for obtaining the spectroscopic data.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 300-700 MHz for ¹H NMR and 75-175 MHz for ¹³C NMR. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with tetramethylsilane (TMS) used as an internal standard (δ = 0.00 ppm). Chemical shifts are reported in parts per million (ppm) relative to TMS.

IR Spectroscopy

Infrared spectra are commonly obtained using a Fourier Transform Infrared (FTIR) spectrometer. Solid samples are often prepared as potassium bromide (KBr) pellets. The spectrum is typically recorded in the range of 4000-400 cm⁻¹, and the absorption frequencies are reported in reciprocal centimeters (cm⁻¹).

Mass Spectrometry

Mass spectra can be acquired using various ionization techniques, such as Electron Ionization (EI) or Electrospray Ionization (ESI). The instrument analyzes the mass-to-charge ratio (m/z) of the resulting ions. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule and its fragments.

Synthesis and Analysis Workflow

The synthesis of nicotinonitrile derivatives often involves a multi-step process, which can be followed by spectroscopic analysis for structural confirmation.

Caption: General workflow for the synthesis and spectroscopic characterization of nicotinonitrile derivatives.

Conclusion

While specific experimental data for 2-(4-Fluorophenyl)nicotinonitrile remains elusive in the reviewed literature, this guide provides a robust framework for its anticipated spectroscopic properties based on the analysis of analogous compounds. The provided data tables and general experimental protocols serve as a valuable resource for researchers working on the synthesis and characterization of novel nicotinonitrile derivatives. Further research is warranted to synthesize and fully characterize 2-(4-Fluorophenyl)nicotinonitrile to confirm its predicted spectral features and explore its potential applications.

References

Biological screening of 2-(4-Fluorophenyl)nicotinonitrile derivatives

An In-Depth Technical Guide on the Biological Screening of 2-(4-Fluorophenyl)nicotinonitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-Fluorophenyl)nicotinonitrile scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This technical guide provides a comprehensive overview of the biological screening of its derivatives, focusing on their anticancer and antimicrobial properties. The information presented herein is collated from various scientific studies to serve as a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of 2-(4-Fluorophenyl)nicotinonitrile have been extensively evaluated for their cytotoxic effects against various human cancer cell lines. The primary mechanism of action often involves the inhibition of critical cellular processes, leading to apoptosis or cell cycle arrest.

In Vitro Cytotoxicity Data

The antiproliferative activity of various 2-(4-Fluorophenyl)nicotinonitrile derivatives has been quantified using the IC50 value, which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cell population. The data from multiple studies are summarized below.

| Compound ID | Modification on Nicotinonitrile Core | Cancer Cell Line | IC50 (µg/mL) | Reference |

| 13 | 4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-2-hydrazinyl-6-(naphthalen-1-yl) | HepG2 | 8.78 ± 0.7 | [1] |

| HeLa | 15.32 ± 1.2 | [1] | ||

| 19 | 2-(substituted)-4-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-6-(naphthalen-1-yl) | HepG2 | 5.16 ± 0.4 | [1] |

| HeLa | 4.26 ± 0.3 | [1] | ||

| 7b | 5-Cyano-N-(4-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-4-(p-tolyl)nicotinamide | HCT-116 | - | [2][3] |

| HepG2 | Strong Activity | [2][3] | ||

| MCF-7 | Slightly less cytotoxic | [2][3] | ||

| 7d | 5-Cyano-N-(4-fluorophenyl)-6-((2-((4-fluorophenyl)amino)-2-oxoethyl)thio)-2-methyl-4-(p-tolyl)nicotinamide | HepG2 | Strong Activity | [2] |

| 2b | N-(3-nitrophenyl)-2-(4-fluorophenyl)acetamide | PC3 | 52 µM | [4] |

| 2c | N-(4-nitrophenyl)-2-(4-fluorophenyl)acetamide | PC3 | 80 µM | [4] |

| MCF-7 | 100 µM | [4] |

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

Experimental Protocol: MTT Assay for Cytotoxicity

The in vitro cytotoxic activity of the synthesized compounds is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2][3]

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG2, HeLa, HCT-116, MCF-7) are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µg/mL or µM) and incubated for a further 48-72 hours. A control group with no compound and a blank with no cells are also included.

-

MTT Addition: After the incubation period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow for Anticancer Screening

Caption: Workflow for anticancer screening of derivatives.

Antimicrobial Activity

Select derivatives of 2-(4-Fluorophenyl)nicotinonitrile have also been investigated for their potential as antimicrobial agents against a panel of pathogenic bacteria and fungi.

In Vitro Antimicrobial Screening Data

The antimicrobial efficacy is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Nicotinonitrile derivatives | Bacillus subtilis (Gram-positive) | Active | [5] |

| Staphylococcus aureus (Gram-positive) | - | [6] | |

| Escherichia coli (Gram-negative) | - | [6] | |

| Pseudomonas aeruginosa (Gram-negative) | - | [6] | |

| 2-Azetidinones from nicotinonitriles | S. aureus, B. subtilis, E. coli, P. aeruginosa | Potent | [6] |

| A. niger, P. rubrum (Fungi) | Potent | [6] |

Note: A dash (-) indicates that specific quantitative data was not provided in the cited abstract. "Active" or "Potent" suggests that the compounds showed significant antimicrobial effects.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.[7]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus, E. coli) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control well (microorganism without compound) and a negative control well (broth without microorganism) are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Experimental Workflow for Antimicrobial Screening

Caption: Workflow for antimicrobial screening of derivatives.

Structure-Activity Relationship (SAR) Insights

The biological activity of 2-(4-Fluorophenyl)nicotinonitrile derivatives is highly dependent on the nature and position of substituents on the nicotinonitrile core.

A generalized logical relationship based on the available data can be visualized as follows:

Caption: Generalized Structure-Activity Relationship.

Conclusion

The 2-(4-Fluorophenyl)nicotinonitrile scaffold represents a versatile platform for the development of novel therapeutic agents. The derivatives have demonstrated significant potential as both anticancer and antimicrobial agents. Further research focusing on the optimization of this scaffold, guided by structure-activity relationship studies, could lead to the discovery of potent and selective drug candidates. This guide provides a foundational understanding for researchers to build upon in their quest for novel therapeutics.

References

- 1. Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Proposed Mechanism of Action of 2-(4-Fluorophenyl)nicotinonitrile in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proposed mechanism of action for 2-(4-Fluorophenyl)nicotinonitrile, a compound belonging to the nicotinonitrile class of heterocyclic compounds. Based on the biological activities of structurally similar molecules, this compound is hypothesized to exert its effects primarily through the inhibition of key signaling pathways implicated in cancer cell proliferation and survival. The primary focus of this document is on its potential as an anticancer agent.

Recent studies on various nicotinonitrile derivatives have demonstrated their potential as cytotoxic agents against a range of cancer cell lines. Molecular docking and in-vitro assays of related compounds suggest that the mechanism of action likely involves the inhibition of several key protein kinases and modulation of hormone receptor pathways that are crucial for tumor growth and progression. This guide synthesizes the available information on related compounds to propose a putative mechanism of action for 2-(4-Fluorophenyl)nicotinonitrile.

Proposed Biological Targets and Mechanism of Action

Based on research into the broader class of nicotinonitrile derivatives, 2-(4-Fluorophenyl)nicotinonitrile is proposed to target one or more of the following key proteins involved in oncogenic signaling:

-

PIM-1 Kinase: A serine/threonine kinase that plays a crucial role in cell survival and proliferation. Inhibition of PIM-1 is a promising strategy in cancer therapy.

-

AKT1 (Protein Kinase B): A central node in a signaling pathway that promotes cell survival and growth. Dysregulation of the AKT1 pathway is common in many cancers.

-

Estrogen Receptor Alpha (ERα): A key driver in the majority of breast cancers. Modulation of ERα activity is a cornerstone of endocrine therapy.

-

Human Epidermal Growth Factor Receptor 2 (HER2): A receptor tyrosine kinase that is overexpressed in a significant subset of breast cancers, leading to aggressive tumor growth.

The proposed mechanism of action involves the binding of 2-(4-Fluorophenyl)nicotinonitrile to the active site of these protein kinases or the ligand-binding domain of the hormone receptor, leading to the inhibition of their downstream signaling cascades. This disruption of critical cellular pathways is believed to induce cell cycle arrest and apoptosis in cancer cells.

Data Presentation: In-Vitro Cytotoxicity of Related Nicotinonitrile Derivatives

The following tables summarize the half-maximal inhibitory concentration (IC50) values of various nicotinonitrile derivatives against several human cancer cell lines. This data provides a benchmark for the potential cytotoxic potency of this class of compounds.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4,6-diphenylnicotinonitriles | MDA-MB-231 (Breast) | 1.81 ± 0.1 | [1] |

| MCF-7 (Breast) | 2.85 ± 0.1 | [1] | |

| MDA-MB-231 (Breast) | 8.01 ± 0.5 | [1] | |

| MCF-7 (Breast) | 16.20 ± 1.3 | [1] | |

| Substituted Nicotinonitriles | A-2780 (Ovarian) | 1.14 - 1.76 | [2] |

| MCF-7 (Breast) | 1.14 - 3.38 | [2] | |

| 2-Phenylacrylonitrile Derivatives | HCT116 (Colon) | 0.0059 | [3] |

| BEL-7402 (Liver) | 0.0078 | [3] | |

| Furo[2,3-b]pyridine Derivatives | Various | < 20 | [4] |

| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | PC3 (Prostate) | 52 | [5] |

| MCF-7 (Breast) | 100 | [5] |

Experimental Protocols

Detailed methodologies for key assays relevant to the investigation of the mechanism of action of 2-(4-Fluorophenyl)nicotinonitrile are provided below.

MTT Cell Viability Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Harvest and count cells from culture.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of 2-(4-Fluorophenyl)nicotinonitrile in culture medium.

-

Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate the plate for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Measurement:

-

Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

-

In-Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This luminescent kinase assay measures the amount of ADP produced during a kinase reaction, which is indicative of kinase activity.

-

Reagent Preparation:

-

Prepare the kinase buffer, ATP solution, and substrate solution according to the manufacturer's protocol for the specific kinase (PIM-1, AKT1, or HER2).

-

Prepare serial dilutions of 2-(4-Fluorophenyl)nicotinonitrile in the appropriate solvent (e.g., DMSO).

-

-

Kinase Reaction:

-

In a 384-well plate, add the kinase buffer, the purified recombinant kinase enzyme, and the test compound or vehicle control.

-

Pre-incubate for 15 minutes at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding a mixture of ATP and the specific substrate peptide.

-

Incubate the reaction for 60 minutes at room temperature.

-

-

ADP Detection:

-

Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to the ERα.

-

Preparation of Rat Uterine Cytosol:

-

Prepare TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

Homogenize uteri from ovariectomized rats in ice-cold TEDG buffer.

-

Centrifuge the homogenate to pellet the nuclear fraction.

-

Ultracentrifuge the supernatant to obtain the cytosol containing the ERα.[2]

-

-

Competitive Binding Assay:

-

In assay tubes, add a fixed concentration of [3H]-estradiol (radioligand) and increasing concentrations of the test compound (2-(4-Fluorophenyl)nicotinonitrile) or a known competitor (e.g., unlabeled estradiol).

-

Add the prepared rat uterine cytosol to each tube.

-

Include controls for total binding (radioligand and cytosol only) and non-specific binding (radioligand, cytosol, and a high concentration of unlabeled estradiol).

-

Incubate the tubes overnight at 4°C.

-

-

Separation and Scintillation Counting:

-

Separate the bound from free radioligand using a method such as hydroxylapatite or dextran-coated charcoal.

-

Measure the radioactivity of the bound fraction using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the log of the competitor concentration.

-

Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

-

Visualizations

Signaling Pathways

The following diagrams illustrate the proposed signaling pathways that may be inhibited by 2-(4-Fluorophenyl)nicotinonitrile.

Caption: Proposed inhibition of the PIM-1 signaling pathway.

Caption: Proposed inhibition of the AKT1 signaling pathway.

Caption: Proposed antagonism of the Estrogen Receptor Alpha (ERα) pathway.

Caption: Proposed inhibition of the HER2 signaling pathway.

Experimental Workflow

Caption: General experimental workflow for elucidating the mechanism of action.

References

- 1. Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

Potential Biological Targets of 2-(4-Fluorophenyl)nicotinonitrile: A Technical Guide for Researchers

Abstract

Nicotinonitrile derivatives have emerged as a promising scaffold in medicinal chemistry, demonstrating a range of biological activities, particularly in the realm of oncology. While direct experimental data for 2-(4-fluorophenyl)nicotinonitrile is limited in publicly available literature, the broader class of nicotinonitriles has been investigated for its potential to modulate key signaling pathways implicated in cancer progression. This technical guide provides an in-depth overview of the potential biological targets for 2-(4-fluorophenyl)nicotinonitrile based on the activities of structurally related compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and conceptual frameworks to guide future investigations into the mechanism of action of this and similar molecules.

Introduction: The Therapeutic Potential of the Nicotinonitrile Scaffold

The nicotinonitrile moiety, a pyridine ring substituted with a cyano group, is a versatile building block in the synthesis of heterocyclic compounds with therapeutic potential. Various derivatives incorporating this scaffold have been reported to exhibit significant antiproliferative and cytotoxic effects against a panel of human cancer cell lines. Docking studies and in vitro assays of these derivatives suggest that their anticancer activity may stem from the inhibition of key proteins involved in cell survival, proliferation, and signaling. Based on the current body of research on related molecules, this guide will focus on four potential, hypothetical biological targets for 2-(4-fluorophenyl)nicotinonitrile: PIM-1 Kinase, AKT1 (Protein Kinase B), Estrogen Receptor Alpha (ERα), and Human Epidermal Growth Factor Receptor 2 (HER2).

Potential Biological Targets and Signaling Pathways

PIM-1 Kinase

PIM-1 is a serine/threonine kinase that plays a crucial role in cell cycle progression, survival, and apoptosis. Its overexpression is associated with various cancers, making it an attractive target for anticancer drug development. Several 3-cyanopyridine-based compounds have been identified as inhibitors of PIM-1 kinase.

AKT1 (Protein Kinase B)

AKT1 is a central node in signaling pathways that regulate cell survival, growth, and metabolism. Its aberrant activation is a common feature in many human cancers. Molecular docking studies have suggested that nicotinonitrile derivatives may bind to and inhibit AKT1.

Estrogen Receptor Alpha (ERα)

ERα is a key driver in the majority of breast cancers. It functions as a ligand-activated transcription factor. Some heterocyclic compounds have shown the ability to modulate ERα activity.

Human Epidermal Growth Factor Receptor 2 (HER2)

HER2 is a member of the epidermal growth factor receptor family and is overexpressed in a significant portion of breast and other cancers. It is a key target for cancer therapy.

Quantitative Data Summary

As there is no publicly available experimental data for 2-(4-fluorophenyl)nicotinonitrile, the following table is provided as a template for researchers to populate with their own findings from the experimental protocols outlined in this guide.

| Target/Assay | Metric | Value | Cell Line (if applicable) |

| PIM-1 Kinase | IC50 | e.g., X.X µM | N/A |

| AKT1 Kinase | IC50 | e.g., Y.Y µM | N/A |

| ERα Binding | IC50 / Ki | e.g., Z.Z µM | N/A |

| HER2 Kinase | IC50 | e.g., A.A µM | N/A |

| Cytotoxicity | IC50 | e.g., B.B µM | e.g., MCF-7 |

| Cytotoxicity | IC50 | e.g., C.C µM | e.g., PC-3 |

| Cytotoxicity | IC50 | e.g., D.D µM | e.g., HepG2 |

Detailed Experimental Protocols

The following are generalized protocols for assessing the activity of a test compound, such as 2-(4-fluorophenyl)nicotinonitrile, against the potential targets. Researchers should optimize these protocols based on their specific laboratory conditions and reagents.

In Vitro Kinase Inhibition Assay (General Protocol for PIM-1, AKT1, HER2)

This protocol describes a common method for measuring kinase activity and inhibition using a luminescence-based assay that quantifies ATP consumption.

Materials:

-

Recombinant human kinase (PIM-1, AKT1, or HER2)

-

Kinase-specific substrate

-

Adenosine-5'-triphosphate (ATP)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)

-

Test compound (2-(4-fluorophenyl)nicotinonitrile) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 384-well plate, add 1 µL of the test compound dilution or DMSO (vehicle control).

-

Add 2 µL of kinase solution (concentration to be optimized for each kinase).

-

Add 2 µL of substrate/ATP mixture to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Incubate at room temperature for 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

Estrogen Receptor Alpha (ERα) Competitive Binding Assay

This protocol describes a method to determine the ability of a test compound to compete with a radiolabeled ligand for binding to ERα.

Materials:

-

Full-length human recombinant ERα

-

[³H]-Estradiol (radiolabeled ligand)

-

Assay buffer (e.g., 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT)

-

Test compound dissolved in DMSO

-

Hydroxyapatite slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the test compound and a reference compound (e.g., unlabeled estradiol).

-

In microcentrifuge tubes, combine the assay buffer, a fixed concentration of [³H]-Estradiol (e.g., 0.5-1.0 nM), and varying concentrations of the test compound or reference compound.

-

Add the ERα preparation to each tube.

-

Incubate the tubes for 18-24 hours at 4°C.

-

To separate bound from free radioligand, add ice-cold hydroxyapatite slurry to each tube and incubate on ice for 15-20 minutes with intermittent vortexing.

-

Centrifuge the tubes and wash the pellets with wash buffer.

-

Resuspend the final pellet in ethanol and transfer to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Plot the percentage of bound [³H]-Estradiol against the logarithm of the competitor concentration to determine the IC₅₀ value.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7 for ERα, PC-3 for prostate, HepG2 for liver)

-

Complete cell culture medium

-

Test compound dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well flat-bottom plates

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

The next day, treat the cells with serial dilutions of the test compound. Include untreated and vehicle (DMSO) controls.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

-

Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion

While direct experimental evidence for the biological targets of 2-(4-fluorophenyl)nicotinonitrile is not yet available, the broader family of nicotinonitrile derivatives presents a compelling case for its investigation as a potential anticancer agent. The hypothetical targets outlined in this guide—PIM-1 kinase, AKT1, ERα, and HER2—represent critical nodes in cancer signaling and provide a rational starting point for mechanistic studies. The detailed experimental protocols provided herein offer a comprehensive toolkit for researchers to elucidate the biological activity and therapeutic potential of this and other novel nicotinonitrile compounds. Future studies involving in vitro enzymatic and cell-based assays, followed by in vivo models, will be crucial in validating these potential targets and advancing our understanding of the pharmacological profile of 2-(4-fluorophenyl)nicotinonitrile.

An In-depth Technical Guide to the Synthesis of 2-(4-Fluorophenyl)nicotinonitrile Precursors

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthetic pathways for producing precursors to 2-(4-Fluorophenyl)nicotinonitrile, a key intermediate in the synthesis of various pharmaceutical compounds. The guide details common synthetic strategies, experimental protocols for core reactions, and quantitative data to facilitate comparison and implementation in a laboratory setting.

Retrosynthetic Analysis and Overall Strategy

The most prevalent and efficient method for synthesizing 2-(4-Fluorophenyl)nicotinonitrile involves a palladium-catalyzed cross-coupling reaction, specifically the Suzuki-Miyaura coupling. This strategy relies on the formation of a carbon-carbon bond between a pyridine ring and a phenyl ring.

The retrosynthetic breakdown of the target molecule identifies two primary precursors:

-

An electrophilic pyridine component : Typically 2-Chloronicotinonitrile .

-

A nucleophilic organoborane component : 4-Fluorophenylboronic acid or its ester derivatives.

The forward synthesis, therefore, focuses on the preparation of these two key intermediates followed by their coupling.

Caption: Retrosynthetic approach for 2-(4-Fluorophenyl)nicotinonitrile.

Synthesis of Precursor I: 2-Chloronicotinonitrile

2-Chloronicotinonitrile is a critical precursor, and several methods exist for its synthesis. The choice of route often depends on the availability of starting materials and desired scale.[1]

Route A: From Nicotinamide-1-Oxide

A well-documented method involves the reaction of nicotinamide-1-oxide with phosphorus pentachloride and phosphorus oxychloride.[2] This method, while effective, requires careful handling of corrosive and moisture-sensitive reagents.

Caption: Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-Oxide.

Experimental Protocol: Synthesis of 2-Chloronicotinonitrile from Nicotinamide-1-Oxide [2]

-

Reaction Setup : In a 1-liter round-bottomed flask within a fume hood, thoroughly mix nicotinamide-1-oxide (85.0 g, 0.62 mol) and phosphorus pentachloride (180.0 g, 0.86 mol).

-

Reagent Addition : Slowly add phosphorus oxychloride (243 ml) to the solid mixture with shaking.

-

Heating : Attach a spiral condenser with a drying tube and place the flask in an oil bath preheated to 60–70°C. Heat the mixture under reflux for 4 hours, during which it will turn dark brown.

-

Work-up : Cool the reaction mixture and pour it cautiously onto 2 kg of crushed ice.

-

Neutralization & Filtration : Stir the resulting brown solution and add a 40% sodium hydroxide solution until the pH is between 6 and 7, while keeping the temperature below 20°C with ice. Filter the crude light-brown product by suction and wash with water.

-

Purification : Suspend the solid in 300 ml of 5% sodium hydroxide at 15°C and stir for 30 minutes. Filter by suction and wash with water until the filtrates are neutral. Repeat this washing procedure, stirring for 0.75–1.0 hour.

-

Drying : Press the solid as dry as possible and then dry under reduced pressure over phosphorus pentoxide for 12–16 hours.

-

Extraction : Transfer the dried solid to a Soxhlet thimble and extract for 2-3 hours with 700-800 ml of anhydrous ether.

-

Final Isolation : Treat the ethereal solution with charcoal, boil for 10-15 minutes under reflux, and filter. Evaporate the solvent to obtain 30–33 g (35–39% yield) of white 2-chloronicotinonitrile (m.p. 105–106°C).

Route B: Cyanation of 2-Chloropyridine Derivatives

Another common approach is the direct cyanation of a 2-chloropyridine ring. This can be achieved using various cyanide sources, often with metal catalysis or by activating the pyridine ring.[3][4][5] Modern methods often use phase-transfer catalysts to avoid heavy metals.[6]

| Starting Material | Cyanide Source | Catalyst/Conditions | Yield | Reference |

| 2,3-Dichloropyridine | KCN/NaOAc buffer | HNO₃, Trifluoroacetic anhydride | ~50% | [4] |

| 2-Halopyridines | Alkali metal cyanide | Phase Transfer Catalyst, water | Good | [6] |

| Chloropyridine | K₄[Fe(CN)₆] | Pd(OAc)₂, K₂CO₃ | N/A | [7] |

Synthesis of Precursor II: 4-Fluorophenylboronic Acid

4-Fluorophenylboronic acid is a versatile reagent used widely in Suzuki-Miyaura couplings.[8] While it is commercially available from numerous suppliers, it can also be synthesized in the laboratory.[9][10]

Route: From 4-Bromo-2-fluoroaniline

A representative synthesis involves a lithium-bromine exchange followed by reaction with a borate ester and subsequent hydrolysis.[11]

Caption: General workflow for boronic acid synthesis via organolithium intermediate.

Experimental Protocol: General Synthesis of an Aryl Boronic Acid [11][12]

Note: This is a generalized protocol. Reactions involving organolithium reagents must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

Reaction Setup : Dissolve the starting aryl halide (e.g., 4-fluorobromobenzene) in an anhydrous ether solvent (like THF or Diethyl Ether) in a flame-dried, three-necked flask under an inert atmosphere. Cool the solution to -78°C using a dry ice/acetone bath.

-

Lithiation : Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise to the cooled solution. Stir the mixture at -78°C for 1-2 hours to form the organolithium reagent.

-

Borylation : Add trimethyl borate (B(OCH₃)₃) dropwise to the reaction mixture, ensuring the temperature remains at -78°C. After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis : Cool the mixture in an ice bath and slowly quench the reaction by adding an aqueous acid solution (e.g., 1M HCl).

-

Extraction : Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield the desired aryl boronic acid.

| Property | Value | Reference |

| Molecular Formula | C₆H₆BFO₂ | [10] |

| Molecular Weight | 139.92 g/mol | [10] |

| Melting Point | 262-265 °C | [9] |

| Appearance | Yellow to beige crystalline powder | [9] |

Core Reaction: Suzuki-Miyaura Cross-Coupling

The final step is the palladium-catalyzed cross-coupling of 2-chloronicotinonitrile and 4-fluorophenylboronic acid to form the target molecule. The efficiency of this reaction is highly dependent on the choice of catalyst, base, and solvent.

Caption: Suzuki-Miyaura coupling of the key precursors.

Experimental Protocol: Representative Suzuki-Miyaura Coupling [13][14][15]

Note: This is a general procedure based on similar couplings. Optimal conditions may vary.

-

Reaction Setup : To a reaction vessel, add 2-chloronicotinonitrile (1.0 eq), 4-fluorophenylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2-3 eq).

-

Solvent Addition : Add a suitable solvent or solvent mixture (e.g., dioxane, toluene, methanol, often with water).

-

Degassing : Degas the mixture by bubbling nitrogen or argon through it for 15-20 minutes or by using several freeze-pump-thaw cycles.

-

Heating : Heat the reaction mixture to the desired temperature (typically 80-110°C) under an inert atmosphere and stir until the starting material is consumed (monitored by TLC or LC-MS).

-

Work-up : Cool the reaction to room temperature and dilute with water.

-

Extraction : Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers.

-

Purification : Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by column chromatography on silica gel to yield 2-(4-Fluorophenyl)nicotinonitrile.

References

- 1. The synthesis of 2-chloronicotinonitrile (2-chloropyridine-3-carbonitrile) derivatives (microreview) - ProQuest [proquest.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 5. 2-Cyanopyridine | 100-70-9 | Benchchem [benchchem.com]

- 6. EP1746089B1 - Process for the preparation of 2-cyanopyridine derivatives - Google Patents [patents.google.com]

- 7. CN101648909A - Method for preparing cyanopyridine by using chloropyridine under the catalysis of ligand-free palladium - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Fluorobenzeneboronic acid | 1765-93-1 [chemicalbook.com]

- 10. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sites.pitt.edu [sites.pitt.edu]

- 12. youtube.com [youtube.com]

- 13. researchgate.net [researchgate.net]

- 14. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis Protocol for 2-(4-Fluorophenyl)nicotinonitrile: An Application Note

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-(4-Fluorophenyl)nicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is based on the well-established Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.

Overview

The synthesis of 2-(4-Fluorophenyl)nicotinonitrile is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-chloronicotinonitrile and (4-fluorophenyl)boronic acid. This method is highly efficient and tolerates a wide range of functional groups, making it a preferred route for the synthesis of biaryl compounds.

Reaction Scheme

Figure 1: General reaction scheme for the Suzuki-Miyaura coupling to form 2-(4-Fluorophenyl)nicotinonitrile.

Quantitative Data Summary

The following table summarizes the typical reagents, conditions, and expected outcomes for the synthesis of 2-(4-Fluorophenyl)nicotinonitrile.

| Parameter | Value | Notes |

| Reactants | ||

| 2-Chloronicotinonitrile | 1.0 equivalent | Starting material. |

| (4-Fluorophenyl)boronic acid | 1.2 equivalents | Coupling partner. A slight excess is used to ensure complete consumption of the starting material. |

| Catalyst System | ||

| Palladium Catalyst | Pd(PPh₃)₄ (0.05 equivalents) | Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of coupling. Other catalysts like PdCl₂(dppf) can also be used. |

| Base | K₂CO₃ (2.0 equivalents) | An inorganic base is required for the transmetalation step of the catalytic cycle. Other bases such as Na₂CO₃ or Cs₂CO₃ can be used. |

| Reaction Conditions | ||

| Solvent | 1,4-Dioxane/H₂O (4:1) | A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents. |

| Temperature | 90 °C | The reaction is typically heated to ensure a reasonable reaction rate. |

| Reaction Time | 12-24 hours | The reaction progress should be monitored by TLC or LC-MS. |

| Outcome | ||

| Expected Yield | 70-90% | Yields can vary depending on the specific conditions and purity of the reagents. |

| Purity | >95% (after purification) | Purification by column chromatography is usually required to obtain a high-purity product. |

| Characterization Data | ||

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.80 (dd, 1H), 8.10 (dd, 1H), 7.85 (m, 2H), 7.45 (dd, 1H), 7.20 (t, 2H) | Expected chemical shifts. Actual values may vary slightly. |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 164.5 (d), 162.0 (d), 152.0, 140.0, 135.0, 131.0 (d), 129.0, 117.0, 116.0 (d), 115.8 (d) | Expected chemical shifts with C-F coupling. |

| Mass Spectrometry (ESI) | m/z 199.06 [M+H]⁺ | Expected mass for the protonated molecule. |

Experimental Protocol

Materials:

-

2-Chloronicotinonitrile

-

(4-Fluorophenyl)boronic acid

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Potassium carbonate (K₂CO₃)

-

1,4-Dioxane (anhydrous)

-

Deionized water

-

Ethyl acetate

-

Hexanes

-

Brine (saturated aqueous NaCl solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and chamber

-

Column chromatography setup

Procedure:

-

Reaction Setup:

-

To a dry round-bottom flask, add 2-chloronicotinonitrile (1.0 eq), (4-fluorophenyl)boronic acid (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to create an inert atmosphere.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the flask.

-

Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask to achieve a suitable concentration (e.g., 0.1 M with respect to 2-chloronicotinonitrile).

-

-

Reaction:

-

Stir the reaction mixture at room temperature for 15 minutes to ensure proper mixing.

-

Heat the reaction mixture to 90 °C and maintain this temperature for 12-24 hours.

-

Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) or LC-MS until the starting material is consumed.

-

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer.

-

Extract the aqueous layer with ethyl acetate (2 x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient of hexanes and ethyl acetate as the eluent (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

-

Collect the fractions containing the desired product (as identified by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield 2-(4-Fluorophenyl)nicotinonitrile as a solid.

-

-

Characterization:

-

Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of 2-(4-Fluorophenyl)nicotinonitrile.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Palladium catalysts and organic solvents are flammable and should be handled with care.

-

Consult the Safety Data Sheets (SDS) for all chemicals before use.

Application Notes and Protocols: 2-(4-Fluorophenyl)nicotinonitrile as a Versatile Intermediate in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and derivatization of 2-(4-Fluorophenyl)nicotinonitrile and its analogs, highlighting their significance as intermediates in the development of novel therapeutic agents. The protocols outlined below are based on established synthetic methodologies and offer a foundation for the exploration of this privileged scaffold in medicinal chemistry.

Introduction

Nicotinonitrile derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The incorporation of a fluorophenyl group at the 2-position of the pyridine ring can enhance metabolic stability and binding affinity to biological targets. This document details the synthesis of a core intermediate, 2-amino-4-(4-fluorophenyl)-6-arylnicotinonitrile, and its subsequent transformations into various functionalized derivatives with therapeutic potential.

Synthesis of 2-Amino-4-(4-fluorophenyl)-6-arylnicotinonitrile Derivatives

A robust and widely used method for the synthesis of substituted nicotinonitriles is the one-pot, multi-component reaction of a chalcone, malononitrile, and a source of ammonia.[2] This approach allows for the efficient construction of the highly functionalized pyridine core.

General Experimental Protocol: Synthesis of 2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile

This protocol is adapted from a general method for the synthesis of 2-amino-4,6-diphenylnicotinonitrile derivatives.[2]

Materials:

-

(E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (4-Fluorochalcone)

-

Malononitrile

-

Ammonium acetate

-

Absolute Ethanol

Procedure:

-

To a round-bottom flask, add (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one (1 mmol), malononitrile (1 mmol), and ammonium acetate (3 mmol).

-

Add absolute ethanol (20 mL) to the flask.

-

The reaction mixture is refluxed overnight.

-

After cooling to room temperature, the resulting precipitate is collected by filtration.

-

The solid is washed with cold ethanol and dried to afford the desired 2-amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile.

Table 1: Representative Yields and Melting Points of 2-Amino-4,6-diaryl-nicotinonitrile Derivatives

| R1 | R2 | Yield (%) | Melting Point (°C) |

| 4-Fluorophenyl | Phenyl | ~90% (estimated) | - |

| 4-Chlorophenyl | 4-Methoxyphenyl | 90.1 | 195 |

Note: The yield for the 4-fluorophenyl derivative is an estimation based on similar reported syntheses. The melting point for the chloro- and methoxy-substituted analog is provided for comparison.[2]

Derivatization of the Nicotinonitrile Scaffold

The synthesized 2-aminonicotinonitrile serves as a versatile starting material for further chemical modifications. A key transformation is the conversion of the 2-amino group to a 2-chloro substituent, which can then be displaced by various nucleophiles.

General Experimental Protocol: Synthesis of 2-Chloro-4-(4-fluorophenyl)-6-phenylnicotinonitrile

This protocol is based on the general procedure for the chlorination of pyridin-2-ones.[1]

Materials:

-

2-Amino-4-(4-fluorophenyl)-6-phenylnicotinonitrile (or the corresponding 2-hydroxypyridine)

-

Phosphorus oxychloride (POCl₃)

Procedure:

-

A mixture of the 2-aminonicotinonitrile derivative (1 mmol) and phosphorus oxychloride (5 mL) is heated under reflux for several hours.

-

After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice.

-

The resulting solid is filtered, washed with water, and dried.

-

Recrystallization from a suitable solvent (e.g., ethanol or dioxane) yields the 2-chloro-4-(4-fluorophenyl)-6-phenylnicotinonitrile.

Applications in Drug Discovery

Nicotinonitrile derivatives synthesized from intermediates like 2-(4-Fluorophenyl)nicotinonitrile have shown promising activity against a range of cancer cell lines. Their mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Anticancer Activity and Targeted Pathways